molecular formula C6H4BrClN2O2 B1282728 4-Bromo-2-chloro-6-nitroaniline CAS No. 34033-41-5

4-Bromo-2-chloro-6-nitroaniline

Cat. No.: B1282728
CAS No.: 34033-41-5
M. Wt: 251.46 g/mol
InChI Key: IZJHDXGYFMAJQJ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-nitroaniline: is an organic compound with the molecular formula C6H4BrClN2O2 . It is a derivative of aniline, characterized by the presence of bromine, chlorine, and nitro functional groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

4-Bromo-2-chloro-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, and specific target organ toxicity . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-nitroaniline typically involves a multi-step process starting from aniline. The general steps include:

    Nitration: Aniline is first nitrated to form 4-nitroaniline.

    Bromination: The nitroaniline is then brominated to introduce the bromine atom at the 4-position.

    Chlorination: Finally, the compound undergoes chlorination to introduce the chlorine atom at the 2-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products:

    Reduction: 4-Bromo-2-chloro-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Comparison with Similar Compounds

    2-Bromo-6-chloro-4-nitroaniline: Similar structure but different positions of the substituents.

    4-Chloro-2-nitroaniline: Lacks the bromine atom.

    4-Bromo-2-nitroaniline: Lacks the chlorine atom.

Uniqueness: 4-Bromo-2-chloro-6-nitroaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-2-chloro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJHDXGYFMAJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540985
Record name 4-Bromo-2-chloro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34033-41-5
Record name 4-Bromo-2-chloro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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